Oral Bioavailability: PMX-53 vs. PMX205 for CNS and Systemic Dosing Strategies
PMX-205, a more lipophilic analog, demonstrates significantly higher oral bioavailability in mice compared to PMX-53, directly impacting route of administration and dose selection [1]. PMX-205 also shows greater efficiency in crossing the intact blood-brain barrier [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | ~9% |
| Comparator Or Baseline | PMX205: ~23% |
| Quantified Difference | PMX205 has ~2.6-fold higher oral bioavailability |
| Conditions | In vivo pharmacokinetic study in mice following a single oral dose of each compound; quantification by LC-MS/MS [1]. |
Why This Matters
For studies requiring oral administration, PMX-53's lower bioavailability necessitates higher or more frequent dosing to achieve comparable systemic exposure, making it a key differentiator when selecting between PMX53 and the optimized analog PMX205.
- [1] Kumar V, Lee JD, Clark RJ, Noakes PG, Taylor SM, Woodruff TM. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Omega. 2020;5(5):2345-2354. View Source
